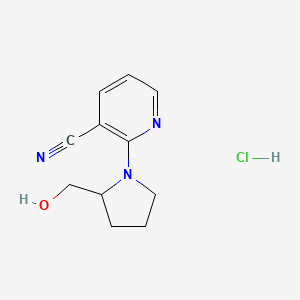

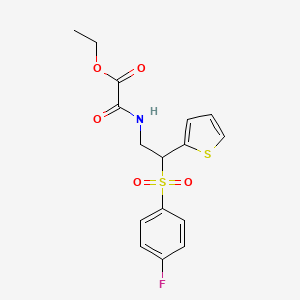

3-(Oxetan-3-yloxy)pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of pyridine derivatives often involves multicomponent reactions, ring transformation reactions, or condensation reactions. For example, Patil and Mahulikar (2013) described an innovative protocol for synthesizing pyridine derivatives via ring transformation reactions using a KOH/DMF system at room temperature, highlighting a transition metal-free route for asymmetrical teraryls synthesis, which could be analogous to potential synthesis methods for our compound of interest (Patil & Mahulikar, 2013).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often confirmed through X-ray diffraction methods. For instance, the crystal structure of similar compounds has been determined to showcase how pyridine rings interact with other moieties in the structure, giving insights into the spatial arrangement and potential reactivity sites (Jansone et al., 2007).

Chemical Reactions and Properties

Pyridine derivatives participate in various chemical reactions, including ring-opening, ring-closure, and condensation reactions. For example, Halim and Ibrahim (2022) discussed the synthesis of novel pyridine derivatives through reactions involving ring opening followed by ring closure, which could be relevant for understanding the reactivity of “3-(Oxetan-3-yloxy)pyridine-4-carbonitrile” (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Structural Analysis

A study by Cetina et al. (2010) involved the synthesis and structural analysis of pyridine derivatives, including compounds with similar structural motifs to 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile. Their research focused on understanding the optical properties through UV–vis absorption and fluorescence spectroscopy, providing insights into the effects of substituents on emission spectra, which could be pivotal in designing fluorescent markers or probes in biochemistry and materials science (Cetina, Tranfić, Sviben, & Jukić, 2010).

Corrosion Inhibition

Another application of structurally related pyridine derivatives was investigated by Sudheer and Quraishi (2015), who studied the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid systems. Their findings indicate that pyridine derivatives, including those with oxetane groups, may serve as effective corrosion inhibitors, which is crucial for protecting metal surfaces in industrial applications (Sudheer & Quraishi, 2015).

Molecular Docking and Inhibitor Design

The potential of pyridine derivatives in drug discovery, particularly as inhibitors for various biological targets, was explored by Venkateshan et al. (2020). They conducted a study on azafluorene derivatives, demonstrating the utility of such compounds in molecular docking and modeling analyses against the SARS-CoV-2 RdRp enzyme. This suggests that 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile could be a valuable scaffold for developing novel antiviral agents through computational drug design approaches (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

Electronic and Optical Properties

Research by El-Menyawy et al. (2019) on pyrazolo[4,3-b]pyridine derivatives, which share a similar pyridine core with 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile, delved into the electronic and optical properties of these compounds. Their work, which included the synthesis, thermal analysis, and device characterization, revealed that such derivatives possess unique optical band gaps, making them suitable for applications in optoelectronic devices and solar cells (El-Menyawy, Zedan, & Nawar, 2019).

properties

IUPAC Name |

3-(oxetan-3-yloxy)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-3-7-1-2-11-4-9(7)13-8-5-12-6-8/h1-2,4,8H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAWTMUGVBKMBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxetan-3-yloxy)pyridine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2481830.png)

![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2481831.png)

![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2481833.png)

![3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2481835.png)

![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2481836.png)

![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2481845.png)

![2-[3-(1,2-Oxazol-4-yl)propyl]isoindole-1,3-dione](/img/structure/B2481847.png)

![N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2481849.png)